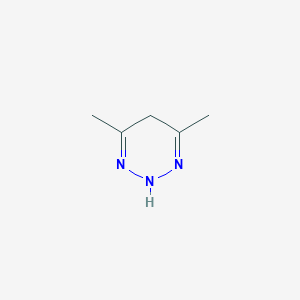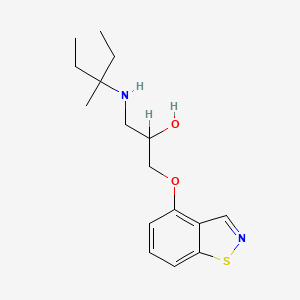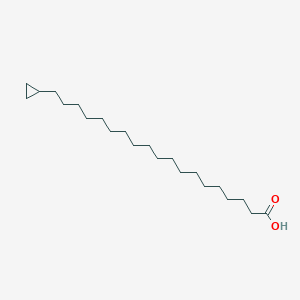
19-Cyclopropylnonadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Cyclopropylnonadecanoic acid is a unique fatty acid derivative characterized by the presence of a cyclopropyl group attached to the 19th carbon of a nonadecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-Cyclopropylnonadecanoic acid typically involves the introduction of a cyclopropyl group into a nonadecanoic acid precursor. This can be achieved through cyclopropanation reactions, where a suitable cyclopropylating agent is used under controlled conditions. Common reagents for cyclopropanation include diazomethane or Simmons-Smith reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclopropyl group incorporation while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of cyclopropyl-substituted alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas.
Substitution: Halides, amines, under mild to moderate temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropyl-substituted alkanes.
Substitution: Cyclopropyl derivatives with various functional groups.
科学的研究の応用
19-Cyclopropylnonadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying cyclopropyl group reactivity.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying fatty acid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 19-Cyclopropylnonadecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity and reactivity, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Nonadecanoic acid: A straight-chain fatty acid without the cyclopropyl group.
Cyclopropylcarboxylic acid: Contains a cyclopropyl group but with a shorter carbon chain.
Cyclopropylmethyl ketone: Features a cyclopropyl group attached to a ketone functional group.
Uniqueness: 19-Cyclopropylnonadecanoic acid is unique due to the specific positioning of the cyclopropyl group on the 19th carbon of a long-chain fatty acid. This structural feature imparts distinct chemical and biological properties, differentiating it from other cyclopropyl-containing compounds and long-chain fatty acids.
特性
CAS番号 |
75874-20-3 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC名 |
19-cyclopropylnonadecanoic acid |
InChI |
InChI=1S/C22H42O2/c23-22(24)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21-19-20-21/h21H,1-20H2,(H,23,24) |
InChIキー |
GNTZSKMEOFCLAW-UHFFFAOYSA-N |
正規SMILES |
C1CC1CCCCCCCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


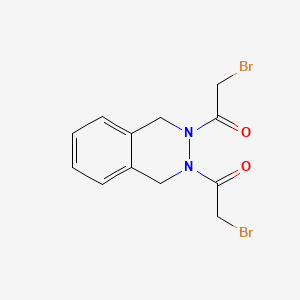
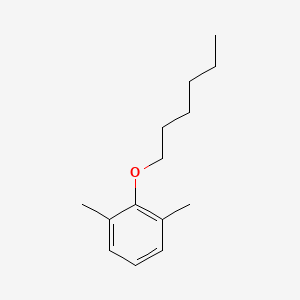
![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)

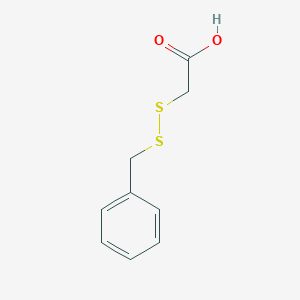



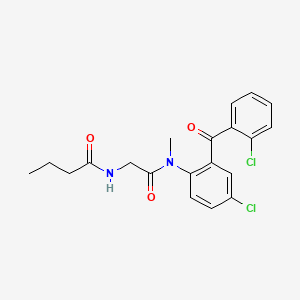

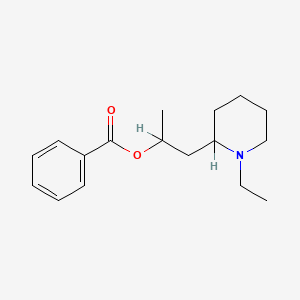
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
